molecular formula C13H17FN4 B11865768 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine

Katalognummer: B11865768
Molekulargewicht: 248.30 g/mol
InChI-Schlüssel: ISTGIMNRWJIWTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the imidazo[1,2-a]pyridine ring enhances the compound’s stability and bioavailability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to its target, often through hydrogen bonding or hydrophobic interactions. The imidazo[1,2-a]pyridine core can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate
  • 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Uniqueness

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is unique due to the presence of the piperidine moiety, which can enhance its pharmacokinetic properties and biological activity. The fluorine atom also contributes to its stability and bioavailability, making it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C13H17FN4

Molekulargewicht

248.30 g/mol

IUPAC-Name

1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C13H17FN4/c14-10-1-2-13-16-12(9-18(13)7-10)8-17-5-3-11(15)4-6-17/h1-2,7,9,11H,3-6,8,15H2

InChI-Schlüssel

ISTGIMNRWJIWTJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1N)CC2=CN3C=C(C=CC3=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.